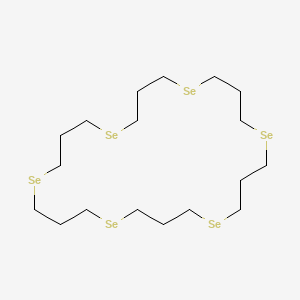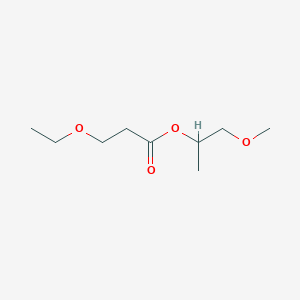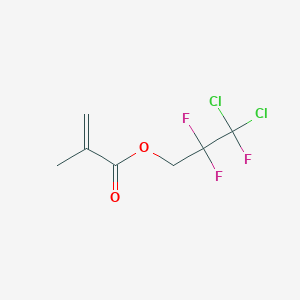
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7Cl2F3O2. It is an ester derived from 2-methylprop-2-enoic acid and 3,3-dichloro-2,2,3-trifluoropropanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is carried out under controlled conditions to achieve the desired polymer structure.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound, such as hydroxylated, aminated, or thiolated compounds.
Addition Reactions: Products include halogenated derivatives of the compound.
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.
Applications De Recherche Scientifique
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release 3,3-dichloro-2,2,3-trifluoropropanol and 2-methylprop-2-enoic acid. These products can further interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropyl methacrylate: Similar in structure but lacks the chlorine atoms.
2,2-Dichloro-3,3,3-trifluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of the ester group.
(2,2-Dichloro-3,3,3-trifluoropropyl)benzene: Contains a benzene ring instead of the 2-methylprop-2-enoate moiety.
Uniqueness
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Its ester functional group also allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
113506-37-9 |
|---|---|
Formule moléculaire |
C7H7Cl2F3O2 |
Poids moléculaire |
251.03 g/mol |
Nom IUPAC |
(3,3-dichloro-2,2,3-trifluoropropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7Cl2F3O2/c1-4(2)5(13)14-3-6(10,11)7(8,9)12/h1,3H2,2H3 |
Clé InChI |
HAZCQPRFDROKQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(C(F)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
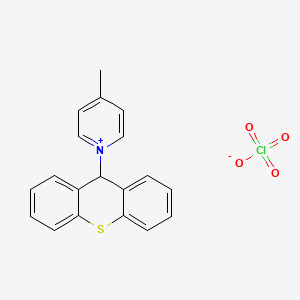
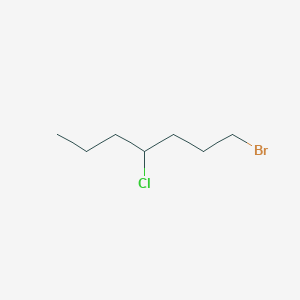
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
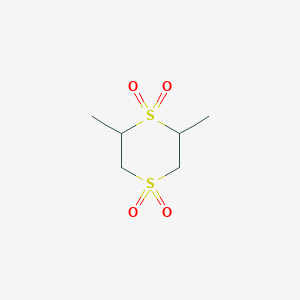

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
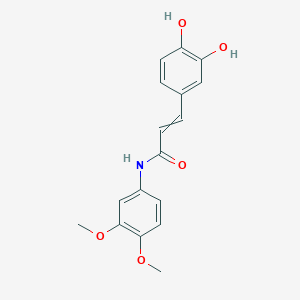
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

